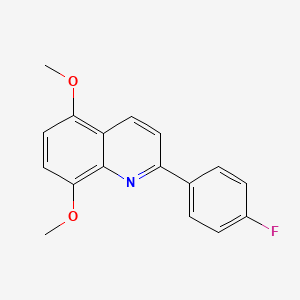

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline typically involves the condensation of 4-fluoroaniline with 2,5-dimethoxybenzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline and halogenated quinoline derivatives.

Applications De Recherche Scientifique

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

- 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline

- 2-(4-Chlorophenyl)-5,8-dimethoxyquinoline

- 2-(4-Bromophenyl)-5,8-dimethoxyquinoline

- 2-(4-Methylphenyl)-5,8-dimethoxyquinoline

Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it more effective in various applications, particularly in medicinal chemistry, where it shows improved pharmacokinetic properties and reduced toxicity.

Activité Biologique

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline is a compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO2, with a molecular weight of approximately 299.3 g/mol. The presence of the fluorophenyl group at the 2-position and methoxy groups at the 5 and 8 positions of the quinoline ring enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO2 |

| Molecular Weight | 299.3 g/mol |

| Functional Groups | Fluorophenyl, Methoxy |

The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. This modulation can influence various cellular processes such as:

- Cell Proliferation : By inhibiting specific kinases involved in cell growth.

- Apoptosis : Inducing programmed cell death through activation of caspases.

- Antibacterial Activity : Exhibiting effectiveness against multidrug-resistant bacterial strains.

Anticancer Activity

Research indicates that this compound has significant potential in cancer therapy. It has been shown to inhibit specific kinases associated with tumor growth and progression.

Case Study: In Vitro Analysis

In a study assessing the anticancer properties of quinoline derivatives, this compound demonstrated notable cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.31 | Induction of apoptosis |

| A549 | 0.30 | Cell cycle arrest (G2/M phase) |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-positive bacteria, including Clostridium difficile.

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in significant reductions in bacterial load and improved survival rates in infected animal models.

- Survival Rate Improvement : Mice treated with the compound showed a 20% increase in survival compared to controls.

- Reduction in Diarrhea Symptoms : A marked decrease in diarrhea was observed post-treatment.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5,8-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXJHARYIIOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.